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molecular formula C7H14O<br>CH3CO(CH2)2CH(CH3)2<br>C7H14O B1664664 5-Methyl-2-hexanone CAS No. 110-12-3

5-Methyl-2-hexanone

Cat. No. B1664664
M. Wt: 114.19 g/mol
InChI Key: FFWSICBKRCICMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03943260

Procedure details

f. 2,5-Dimethyl-3,6-diisobutyl-pyrazine was prepared by first forming 5-methyl-3-oximino-2-hexanone by reacting 5-methyl-2-hexanone with nitrosyl chloride according to the method of BOUVEAULT (loc.cit.). The autocondensation of two moles of the imino-ketone in the presence of zinc and acetic acid [according to the method described in Chimia 11, 310 (1957)] yielded 2,5-dimethyl-3,6-diisobutyl-pyrazine which had a b.p. of 69°-70°C./0.01 mm. Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nitrosyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:10])[CH2:3][C:4](=[N:8]O)[C:5](=O)[CH3:6].[CH3:11][CH:12]([CH3:18])[CH2:13][CH2:14][C:15](=O)[CH3:16].[N:19](Cl)=O.N=C=O>[Zn].C(O)(=O)C>[CH3:6][C:5]1[C:4]([CH2:3][CH:2]([CH3:10])[CH3:1])=[N:8][C:15]([CH3:16])=[C:14]([CH2:13][CH:12]([CH3:18])[CH3:11])[N:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C(C)=O)=NO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC(C)=O)C
Step Three
Name
nitrosyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)Cl
Step Four
Name
Quantity
2 mol
Type
reactant
Smiles
N=C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=C(N=C1CC(C)C)C)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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